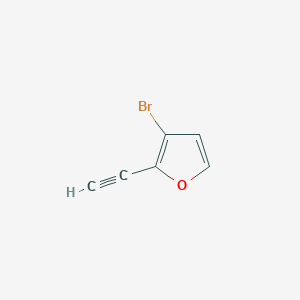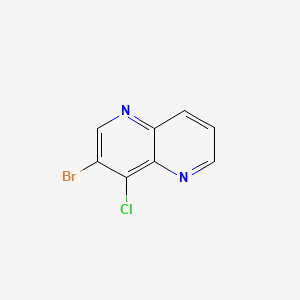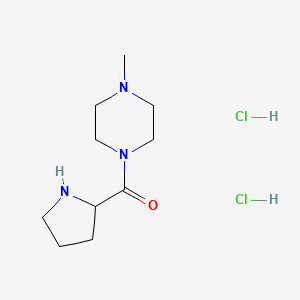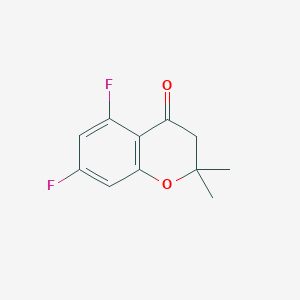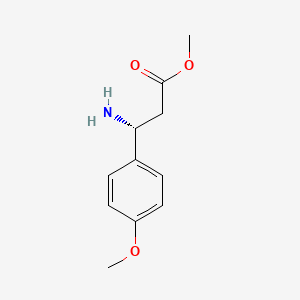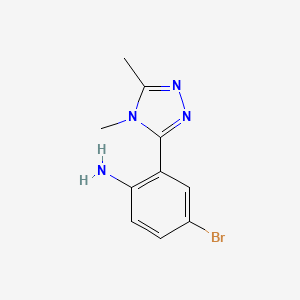
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline is a heterocyclic compound that features a bromine atom, a triazole ring, and an aniline moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Coupling with Aniline: The final step involves coupling the triazole ring with an aniline derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with azide, thiol, or other functional groups.
Applications De Recherche Scientifique
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Biological Research: It is employed in the study of enzyme inhibition, receptor binding, and other biological processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)benzaldehyde
- 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the triazole ring enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H11BrN4 |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
4-bromo-2-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11BrN4/c1-6-13-14-10(15(6)2)8-5-7(11)3-4-9(8)12/h3-5H,12H2,1-2H3 |
Clé InChI |
QHGSCRVZQGINTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C2=C(C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

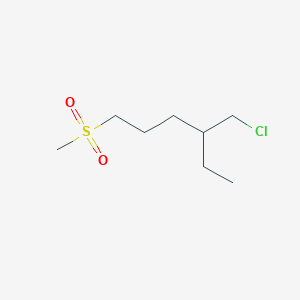
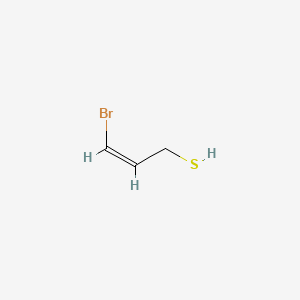
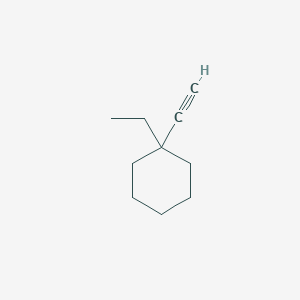
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
